molecular formula C11H13BrO2 B3281708 Ethyl 4-(2-bromoethyl)benzoate CAS No. 74003-31-9

Ethyl 4-(2-bromoethyl)benzoate

Cat. No. B3281708
CAS RN: 74003-31-9
M. Wt: 257.12 g/mol
InChI Key: QTHYTANYIIPXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-Bromoethyl)benzoate (CAS# 74003-31-9) is a useful research chemical . It is an ester with a molecular weight of 257.12 and a molecular formula of C11H13BrO2 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The compound has been synthesized using click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate . The synthesis process involved three steps: alkylation, esterification, and alkylation .


Molecular Structure Analysis

The molecular structure of this compound was determined by 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis . It belongs to the monoclinic system with a space group P21/c .


Chemical Reactions Analysis

The compound undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . Reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst is also reported .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.12 and a molecular formula of C11H13BrO2 . It has a LogP value of 2.80070, indicating its lipophilicity . The compound is also characterized by a topological polar surface area of 26.3 .

Mechanism of Action

While the specific mechanism of action for Ethyl 4-(2-Bromoethyl)benzoate is not mentioned in the search results, it’s worth noting that local anesthetics like this compound act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-bromobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to use personal protective equipment when handling the compound .

Future Directions

While specific future directions for Ethyl 4-(2-Bromoethyl)benzoate are not mentioned in the search results, it’s worth noting that benzoate compounds are being studied for their potential as local anesthetics . This suggests that this compound could have potential applications in this area.

properties

IUPAC Name

ethyl 4-(2-bromoethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHYTANYIIPXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-bromoethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-bromoethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(2-bromoethyl)benzoate
Reactant of Route 4
Ethyl 4-(2-bromoethyl)benzoate
Reactant of Route 5
Ethyl 4-(2-bromoethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(2-bromoethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.